1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine

Übersicht

Beschreibung

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is a chemical compound that belongs to the class of tetrahydropyrimidines, which are heterocyclic compounds containing a pyrimidine ring partially saturated with four additional hydrogen atoms. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives can be achieved through various methods. One approach involves the domino ring-opening cyclization of activated aziridines with α-acidic isocyanides, leading to structurally diverse 1,4,5,6-tetrahydropyrimidines with high yields and stereoselectivity . Another method includes the reaction of chloroacetaldehyde with 1,3-dimethyl-6-aminouracil to obtain 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine, which can be further modified to produce 6-substituted derivatives . Additionally, the Biginelli reaction has been modified to synthesize 6-methyl- and 1,6-dimethyl-5-nitro-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidines, allowing for further chemical conversions .

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives has been elucidated using various techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of trans-2,6-dimethallyl-1,1-dimethyl-1,2,3,6-tetrahydropyridinium iodide was established by X-ray structural analysis . Similarly, the conformational analysis of two 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-esters was performed using X-ray diffraction and DFT calculations, revealing a quasi-boat conformation of the heterocyclic ring .

Chemical Reactions Analysis

Tetrahydropyrimidines can undergo various chemical reactions. For example, the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes leads to the formation of novel pyrimido[4,5-d]pyrimidines . The electrochemical reduction and photoinduced autorecycling oxidation reactions of certain tetrahydropyrimidine derivatives have also been studied, demonstrating their redox abilities and potential as NAD+-NADH models .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyrimidine derivatives are influenced by their molecular structure. The thermal stability of these compounds has been investigated under various atmospheric conditions, providing insights into their decomposition patterns . The synthesis of a novel cyclic thiourea derivative and its polymorphs and complexes with group 12 metal iodides have been characterized, showing different ring conformations and packing manners . Additionally, the synthesis and properties of a tetrathiafulvalene dimethyl[2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene have been described, highlighting its ability to form intermolecular hydrogen bonds of nucleic acid base-pair type .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Activity

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives have shown a wide range of biochemical activities. A study demonstrated the synthesis, characterization, and the in-vitro anti-inflammatory activity of some substituted tetrahydropyrimidine derivatives. The compounds exhibited potent in-vitro anti-inflammatory activity, suggesting their potential in designing leads for anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013).

Genetic and Environmental Interactions

Ectoine, a derivative of tetrahydropyrimidine, is a compatible solute accumulated by halophilic and halotolerant microorganisms to prevent osmotic stress in highly saline environments. It has applications in scientific research, cosmetics, and medicine. The study of the genes and enzymes of ectoine biosynthesis in halotolerant methanotrophs contributes to a better understanding of its biosynthetic mechanism and can aid in the metabolic engineering of its producers (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).

Tautomerism and Molecular Interactions

Tautomerism of nucleic acid bases, including pyrimidine derivatives, has significant biological implications. The study of tautomeric equilibria and the effect of molecular interactions on these equilibria provides insights into the stability of genetic material and the potential for spontaneous mutations, which is crucial for understanding genetic stability and the mechanisms of genetic diseases (Person et al., 1989).

DNA Repair Mechanisms

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives are implicated in the nucleotide excision repair (NER) pathway, which recognizes and repairs helix-distorting lesions in DNA, such as UV-induced photoproducts. Understanding the role of these derivatives in NER can contribute to our knowledge of cellular responses to DNA damage and the mechanisms underlying genetic instability and carcinogenesis (Costa et al., 2003).

Safety and Hazards

When handling 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also advised to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Target of Action

1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is primarily used as a reagent in the synthesis of pyrantel derivatives . Pyrantel is an anthelmintic agent that acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes, causing spastic paralysis of the parasites .

Mode of Action

The compound interacts with its targets, the nAChRs, by mimicking the action of acetylcholine, a neurotransmitter. This leads to an influx of cations, causing depolarization of the nematode muscle membrane and subsequent spastic paralysis .

Biochemical Pathways

The affected pathway is the cholinergic system of nematodes. The spastic paralysis induced by the compound disrupts the normal functioning of the parasites, leading to their expulsion from the host organism .

Pharmacokinetics

Pyrantel is poorly absorbed from the gastrointestinal tract, which is beneficial for its function as an anthelmintic as it allows the drug to act directly on intestinal parasites .

Result of Action

The molecular effect of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is the induction of spastic paralysis in nematodes. On a cellular level, this is achieved through the depolarization of the nematode muscle membrane .

Eigenschaften

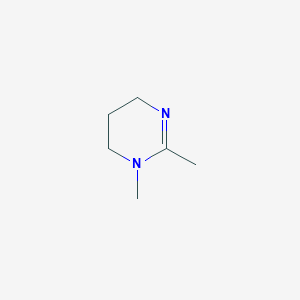

IUPAC Name |

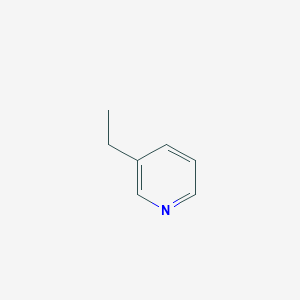

1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDWWDZLRKHULH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063382 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4271-96-9 | |

| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine react differently with aroyl chlorides compared to its 2-Methyl analogue?

A: While both 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine and 2-Methyl-1,4,5,6-tetrahydropyrimidine can react with aroyl chlorides in the presence of triethylamine, their reactivities differ significantly. 2-Methyl-1,4,5,6-tetrahydropyrimidine forms stable N,N'-diaroyl cyclic ketene N,N-acetals upon reacting with two equivalents of aroyl chloride [, ]. These acetals are inert to further reaction with aroyl chlorides, and no carbon-carbon bond formation is observed. In contrast, 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine reacts with three equivalents of aroyl chloride under the same conditions to yield N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals [, ]. This reaction involves the formation of two carbon-carbon bonds, showcasing the distinct reactivity of the 1,2-dimethylated compound.

Q2: What unexpected products were observed when reacting 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine with salicylaldehydes in the presence of sulfur?

A: Instead of the anticipated C-thioacylated products, reacting 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine with salicylaldehydes in the presence of sulfur yields betaines []. This anomalous reaction pathway was confirmed through X-ray diffraction analysis of the product obtained from 3,5-dichlorosalicylaldehyde, showcasing the unique reactivity of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine under these conditions [].

Q3: What are some potential applications of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives in materials science?

A: Quaternary salts derived from 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine have shown promise as electrolytes in electrochemical applications [, ]. Specifically, they have been incorporated into electrolytic solutions for electrolytic capacitors and electrochromic display elements [, ]. These solutions demonstrate excellent thermal stability and high specific conductivity, while also exhibiting minimal corrosiveness towards metals, resins, and rubbers [, ]. This highlights the potential of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives for developing stable and high-performance electrochemical devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.